molecular formula C6H2Cl3N3 B8549037 6,7,8-Trichloroimidazo[1,2-b]pyridazine

6,7,8-Trichloroimidazo[1,2-b]pyridazine

Cat. No.: B8549037
M. Wt: 222.5 g/mol
InChI Key: MQAWJHJFIZUKBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7,8-Trichloroimidazo[1,2-b]pyridazine is a high-purity chemical intermediate designed for pharmaceutical research and development. The imidazo[1,2-b]pyridazine scaffold is recognized for its significant pharmacological potential and is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology and agents for neurological disorders . The specific trichloro substitution pattern on this scaffold is engineered to offer unique electronic and steric properties, which can be critical for optimizing binding affinity and selectivity against biological targets. Researchers can utilize this compound as a versatile building block to synthesize more complex molecules for structure-activity relationship (SAR) studies or as a key precursor in the discovery of novel therapeutics. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H2Cl3N3

Molecular Weight

222.5 g/mol

IUPAC Name

6,7,8-trichloroimidazo[1,2-b]pyridazine

InChI

InChI=1S/C6H2Cl3N3/c7-3-4(8)6-10-1-2-12(6)11-5(3)9/h1-2H

InChI Key

MQAWJHJFIZUKBS-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=N1)C(=C(C(=N2)Cl)Cl)Cl

Origin of Product

United States

Molecular Mechanisms of Action and Biological Target Engagement of Imidazo 1,2 B Pyridazine Derivatives

Investigation of Protein Kinase Modulation by Imidazo[1,2-b]pyridazines

Derivatives of the imidazo[1,2-b]pyridazine (B131497) scaffold have been extensively investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes. nih.govdundee.ac.uk Aberrant kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a major focus of therapeutic development. dundee.ac.uk

The imidazo[1,2-b]pyridazine core has proven to be a fertile ground for the discovery of inhibitors targeting several important kinase families. Structure-activity relationship (SAR) studies have led to the identification of potent compounds against various kinases.

Notably, these derivatives have shown significant inhibitory activity against Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs). nih.govdundee.ac.uk For instance, optimization of an initial imidazo[1,2-b]pyridazine fragment led to the discovery of compounds with potent cellular inhibition of DYRK1A. dundee.ac.uk One study identified a 3,6-disubstituted derivative, compound 20a , as a highly selective inhibitor against DYRK1A, CLK1, and CLK4 with IC₅₀ values in the nanomolar range. nih.gov

Beyond the DYRK and CLK families, the scaffold has been successfully adapted to target other kinases. Research has identified imidazo[1,2-b]pyridazine-containing compounds as potent inhibitors of Transforming growth factor-β activated kinase (TAK1), Tyrosine kinase 2 (Tyk2), and PIM kinases. nih.govsemanticscholar.orgnih.gov The versatility of this scaffold is further highlighted by reports of its activity against a range of other oncologically-relevant kinases, including c-Met, vascular endothelial growth factor receptor 2 (VEGFR2), and cyclin-dependent kinases (CDKs). researchgate.net

Compound Class/ExampleTarget Kinase(s)Potency (IC₅₀ / Kᵢ)Source(s)
3,6-Disubstituted Imidazo[1,2-b]pyridazine (20a )DYRK1A50 nM nih.gov
CLK182 nM nih.gov
CLK444 nM nih.gov
PfCLK1 (P. falciparum)32 nM nih.gov
6-substituted Imidazo[1,2-b]pyridazine (Compound 26 )TAK155 nM nih.gov
6-amino Imidazo[1,2-b]pyridazine (Compound 6 )Tyk2 JH20.086 nM (Kᵢ) nih.gov
Imidazo[1,2-b]pyridazine (K00135 )PIM1 / PIM2Not specified semanticscholar.org

While combined inhibition of B-RAF, MEK-2, and CDK4 has been explored as a therapeutic strategy in melanoma, and inhibitors for KIT and PDGFRα are crucial in oncology, specific potent inhibition of these kinases by imidazo[1,2-b]pyridazine derivatives was not detailed in the reviewed literature. nih.gov

The mechanism of kinase inhibition by imidazo[1,2-b]pyridazine derivatives typically involves direct competition with ATP at the enzyme's active site. The scaffold itself often binds to the hinge region of the kinase, a critical area that anchors ATP. nih.gov

A clear example of this binding mode comes from a co-crystal structure of a derivative bound to the Tyk2 JH2 pseudokinase domain. nih.gov This study revealed that the compound engages in two primary hydrogen bond networks. One network forms at the hinge region, with the imidazo[1,2-b]pyridazine core's N1 atom and a C8 substituent forming hydrogen bonds with the backbone of the amino acid Val690. nih.gov A second network of hydrogen bonds occurs near the "gatekeeper" residue, involving other parts of the inhibitor molecule. nih.gov This active site-directed inhibition is a common mechanism for this class of compounds.

In contrast to active site (orthosteric) inhibition, allosteric inhibition involves a ligand binding to a site on the enzyme distinct from the active site, inducing a conformational change that modulates the enzyme's activity. nih.govnih.gov While the development of allosteric inhibitors is a growing field in drug discovery, the reviewed literature did not specify imidazo[1,2-b]pyridazine derivatives that function through an allosteric mechanism on their target kinases. nih.gov The predominant mechanism described for this scaffold remains competitive inhibition at the ATP-binding active site.

Interactions with Other Biological Macromolecules

The therapeutic potential of the imidazo[1,2-b]pyridazine scaffold extends beyond kinase inhibition to interactions with other significant biological macromolecules.

A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their ability to bind to β-amyloid (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease. nih.govnih.gov In vitro studies using synthetic Aβ aggregates demonstrated that these compounds can exhibit high binding affinity. nih.govnih.gov

The affinity of these derivatives for Aβ plaques is highly dependent on the substitution patterns at the 2- and 6-positions of the core structure. nih.gov Research has shown that a 2-(4'-Dimethylaminophenyl) moiety appears to be a key requirement for achieving high binding affinity. nih.gov The binding affinities, measured as inhibition constants (Kᵢ), for these compounds ranged from as low as 11.0 nM to over 1000 nM, indicating that specific structural modifications can yield high-affinity ligands for Aβ plaques. nih.govnih.gov This suggests their potential utility as imaging agents for detecting Aβ plaques in the brain. nih.gov

Compound DerivativeSubstitution PatternAβ Plaque Binding Affinity (Kᵢ)Source(s)
Compound 4 2-(4'-Dimethylaminophenyl)-6-(methylthio)11.0 nM nih.govnih.gov
Various Derivatives2-Dimethylaminophenyl with different 6-substituents10 - 50 nM nih.gov

The structural versatility of the imidazo[1,2-b]pyridazine core allows it to interact with other classes of proteins. Studies have revealed that certain derivatives show high and selective affinity for central and peripheral-type benzodiazepine (B76468) receptors. researchgate.net For example, 3-acetamidomethyl-2-(biphenyl-4′-yl)-6-chloroimidazo[1,2-b]pyridazine proved to be highly selective for peripheral-type benzodiazepine receptors, with an IC₅₀ value of 2.8 nM and negligible activity at central receptors. researchgate.net

Furthermore, the scaffold has been used to develop agents against kinetoplastids, the protozoan parasites responsible for diseases like leishmaniasis and sleeping sickness. mdpi.com One derivative, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine , showed good in vitro activity against the bloodstream form of Trypanosoma brucei brucei, the parasite that causes sleeping sickness, with an EC₅₀ of 0.38 µM. mdpi.com

Downstream Cellular Pathways Affected by Imidazo[1,2-b]pyridazine Compounds

By inhibiting key protein kinases, imidazo[1,2-b]pyridazine compounds can modulate entire downstream signaling cascades that are critical for cell growth, proliferation, and survival. The inhibition of a single kinase at the top of a pathway can lead to a cascade of effects on downstream cellular processes.

For example, imidazo[1,2-b]pyridazine-based inhibitors of PIM kinases have demonstrated effects on critical cancer-related signaling pathways. semanticscholar.org Oncogenic tyrosine kinases often mediate malignant transformation through the parallel activation of several pathways, including:

Janus-activated kinase/signal transducers and activators of transcription (STAT) pathway

Phosphatidylinositol 3-kinase (PI3K)/Akt pathway

Ras/Raf/mitogen-activated protein kinase (MAPK) pathway semanticscholar.org

PIM kinases are downstream effectors in some of these pathways, and their inhibition by imidazo[1,2-b]pyridazine derivatives can disrupt these pro-survival signals, leading to anti-leukemic activity. semanticscholar.org Similarly, inhibition of TAK1 by imidazo[1,2-b]pyridazine derivatives can block inflammatory signaling pathways that are crucial for the survival of multiple myeloma cells. nih.gov Therefore, the biological effect of these compounds is a direct consequence of their ability to interrupt key signaling nodes, leading to the modulation of complex cellular functions.

Computational and Theoretical Investigations into 6,7,8 Trichloroimidazo 1,2 B Pyridazine and Its Analogs

Molecular Docking Simulations for Predicted Target Affinity and Selectivity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active sites of proteins and other biological targets.

For derivatives of the imidazo[1,2-b]pyridazine (B131497) scaffold, molecular docking has been crucial in elucidating their interactions with various protein kinases, which are significant targets in cancer therapy and other diseases. semanticscholar.org Studies have successfully modeled the binding of these compounds, and in many cases, the predictions have been confirmed by high-resolution X-ray crystallography. semanticscholar.orgnih.gov

One notable finding is that imidazo[1,2-b]pyridazine derivatives often act as ATP-competitive inhibitors. semanticscholar.orgnih.gov However, their binding mode can be unconventional. For instance, in the case of PIM1 kinase, a high-resolution crystal structure revealed that an imidazo[1,2-b]pyridazine inhibitor interacts with the N-terminal lobe αC helix rather than the typical kinase hinge region. semanticscholar.org This unique interaction mode can explain the enhanced selectivity of these compounds compared to conventional ATP-mimetic inhibitors. semanticscholar.org

Docking studies on other kinases, such as Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), have shown that the imidazo[1,2-b]pyridazine core can form critical hydrogen bonds with the hinge region of the kinase active site. nih.govnih.gov For example, the binding mode of a potent inhibitor was elucidated with X-ray crystallography, which then facilitated the rational design of new analogs with improved selectivity over closely related kinases. nih.gov

Key interactions frequently observed in these complexes include:

Hydrogen Bonds: Typically formed between the nitrogen atoms of the imidazo[1,2-b]pyridazine core and backbone amide groups of the kinase hinge region.

Hydrophobic Interactions: Aromatic rings and substituents on the scaffold often engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Van der Waals Contacts: Close packing of the ligand within the active site maximizes favorable van der Waals forces.

The table below summarizes representative findings from docking and structural studies of imidazo[1,2-b]pyridazine analogs with protein kinase targets.

Compound ClassProtein TargetKey Interacting ResiduesObserved Interactions
3,6-disubstituted imidazo[1,2-b]pyridazinesPIM1 KinaseN-terminal lobe αC helix residuesAtypical binding, not interacting with the hinge region. semanticscholar.org
Substituted imidazo[1,2-b]pyridazinesDYRK1AHinge RegionHydrogen bonds, hydrophobic interactions. nih.gov
Imidazo[1,2-b]pyridazine derivativesCyclin-Dependent Kinase 2 (CDK2)Hinge RegionHydrogen bonds and shape complementarity. researchgate.net
Disubstituted imidazo[1,2-b]pyridazinesHaspin KinaseHinge Region, Lys511 (catalytic lysine)Planar conformation with indazole moiety forming hydrogen bonds to the hinge. nih.gov

This table is based on data for various analogs within the imidazo[1,2-b]pyridazine class.

Virtual screening is a powerful computational strategy used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For scaffolds like imidazo[1,2-b]pyridazine, these methodologies are essential for exploring vast chemical space and discovering novel derivatives with enhanced potency and selectivity.

One common approach is structure-based virtual screening, which utilizes the three-dimensional structure of the target protein obtained from X-ray crystallography or NMR. Ligands from large databases are docked into the target's binding site, and their potential binding affinity is estimated using scoring functions. This allows for the rapid prioritization of a smaller, more manageable number of compounds for experimental testing.

Another technique is ligand-based virtual screening, which is employed when the 3D structure of the target is unknown. This method relies on the knowledge of other molecules that bind to the target. For example, Topomer search technology can be used to screen databases for molecules containing fragments that are sterically and electrostatically similar to known active compounds, thereby identifying new candidates with potentially higher activity. mdpi.com This approach has been successfully used for related heterocyclic systems like imidazo[4,5-b]pyridine to design novel inhibitors. mdpi.com These methodologies enable the efficient identification and optimization of lead compounds, significantly reducing the time and cost associated with drug research and development. mdpi.com

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. gsconlinepress.com These calculations provide a fundamental understanding of a molecule's structure, stability, and reactivity, which is essential for predicting its behavior in biological systems.

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the orbital that acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. irjweb.com

A small HOMO-LUMO gap implies that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For the imidazo[1,2-b]pyridazine scaffold, DFT calculations can determine the energies and spatial distributions of these orbitals. The distribution of the HOMO and LUMO across the molecule indicates the most likely sites for nucleophilic and electrophilic attack, respectively.

For instance, in pyridazine (B1198779) and its derivatives, the HOMO is typically distributed over the π-system of the rings, while the LUMO is also located on the aromatic system. gsconlinepress.com The introduction of substituents, such as the three chlorine atoms in 6,7,8-Trichloroimidazo[1,2-b]pyridazine, would be expected to significantly alter the energies of these orbitals. Electron-withdrawing groups like chlorine generally lower both the HOMO and LUMO energy levels, which can affect the molecule's reactivity and its ability to participate in charge-transfer interactions with a biological target.

ParameterDescriptionSignificance in Reactivity
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability; higher energy means a better donor.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability; lower energy means a better acceptor.
ΔE (HOMO-LUMO Gap) Energy difference between HOMO and LUMOA smaller gap correlates with higher chemical reactivity and lower kinetic stability. irjweb.com

This table outlines the key parameters of Frontier Molecular Orbital theory.

Molecular Electrostatic Potential (MEP or ESP) surface analysis is a computational method used to visualize the charge distribution of a molecule and predict its non-covalent interaction behavior. chemrxiv.org The ESP map is plotted on the molecule's electron density surface, where different colors represent different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on nitrogen or oxygen atoms). These sites are prone to electrophilic attack and are favorable for forming hydrogen bonds as acceptors.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas (e.g., hydrogen atoms attached to electronegative atoms). These sites are susceptible to nucleophilic attack and act as hydrogen bond donors.

For the imidazo[1,2-b]pyridazine scaffold, the nitrogen atoms of the heterocyclic rings are expected to be regions of negative potential, making them key sites for hydrogen bonding with receptor amino acids. researchgate.net The hydrogen atoms on the ring system would exhibit positive potential. The introduction of chlorine atoms would further polarize the molecule, creating more distinct regions of positive and negative potential and influencing its intermolecular interactions. This analysis is crucial for understanding why a ligand binds to a specific pocket on a receptor, as electrostatic complementarity is a major driving force for molecular recognition. chemrxiv.org

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Interactions

While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and dynamic interactions that occur.

For imidazo[1,2-b]pyridazine derivatives, MD simulations are used to assess the stability of the binding pose predicted by docking. researchgate.netmdpi.com By simulating the complex in a solvated environment for tens or hundreds of nanoseconds, researchers can verify whether the key interactions (like hydrogen bonds) are maintained over time. These simulations can reveal:

Conformational Flexibility: Both the ligand and the protein can change their conformations upon binding. MD simulations capture this flexibility, providing a more realistic model of the interaction.

Binding Stability: The root-mean-square deviation (RMSD) of the ligand's position relative to the protein's binding site is monitored to assess the stability of the complex. A stable RMSD suggests a stable binding mode.

Role of Water Molecules: MD simulations can highlight the role of individual water molecules in mediating interactions between the ligand and the receptor.

Binding Free Energy Calculations: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimate of the binding free energy, which correlates with binding affinity.

In studies of related kinase inhibitors, MD simulations lasting 50 nanoseconds have been used to confirm the stability of newly designed compounds in the active site and to analyze the free energy landscape to identify the most stable conformations. mdpi.com Such analyses are critical for validating computational hits before committing resources to their chemical synthesis and biological testing.

De Novo Design Strategies for Novel Imidazo[1,2-b]pyridazine Derivatives

De novo design, a computational strategy for generating novel molecular structures with desired pharmacological properties, has been implicitly applied in the development of new imidazo[1,2-b]pyridazine derivatives. This approach often involves the modification of a known scaffold to improve its biological activity, selectivity, and pharmacokinetic properties.

One common strategy involves the functionalization of the imidazo[1,2-b]pyridazine core through metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions. researchgate.net These synthetic methods allow for the introduction of a wide variety of substituents at different positions of the heterocyclic system, enabling the exploration of a vast chemical space.

For example, in the design of new Haspin kinase inhibitors, the imidazo[1,2-b]pyridazine scaffold was modified by introducing different moieties, such as indazole, benzimidazole, and naphthyl groups, leading to derivatives with potent inhibitory activity in the nanomolar range. nih.gov The selection of these substituents was guided by the desire to enhance interactions with the target protein, a key principle of de novo design.

Another example is the development of imidazo[1,2-b]pyridazine-based inhibitors for Tyk2 JH2, a member of the Janus kinase (JAK) family. nih.gov By replacing an anilino group with a 2-oxo-N1-substituted-1,2-dihydropyridin-3-ylamino functionality, researchers were able to dramatically improve the metabolic stability of the compounds while maintaining potent inhibitory activity. nih.gov Further structure-activity relationship studies at the C3 position led to the identification of a highly potent and selective inhibitor. nih.gov

The design of novel imidazo[1,2-b]pyridazine derivatives as covalent inhibitors of CDK12/13 for the treatment of triple-negative breast cancer also showcases a de novo approach. nih.gov By incorporating a covalent warhead, researchers were able to design compounds that form a covalent bond with a specific cysteine residue in the target protein, leading to potent and sustained inhibition. nih.gov

The synthesis of new pyrrolo[1,2-b]pyridazines, structurally related to imidazo[1,2-b]pyridazines, through 1,3-dipolar cycloaddition reactions also represents a strategy for generating novel chemical entities with potential biological activity. nih.gov

Interactive Data Table: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives

CompoundTargetIC50 (nM)Cell LineEC50 (nM)
Compound 12 Haspin6 (at 5 µM ATP)--
Compound 12 Haspin950 (at 240 µM ATP)--
Compound 5 CDK129--
Compound 12 CDK152--
Compound 24 CDK1215.5MDA-MB-2315.0
Compound 24 CDK1312.2MDA-MB-4686.0
Compound 26 TAK155MPC-11>30
Compound 26 TAK155H929>30
Takinib TAK1187--
Compound 6b Tyk2 JH2-hWB817
Compound 6c Tyk2 JH2-hWB268

IC50 values represent the concentration of the compound required to inhibit the activity of the target protein by 50%. EC50 values represent the concentration of the compound required to produce 50% of its maximal effect in a cell-based assay. Data sourced from multiple studies. researchgate.netnih.govnih.govnih.gov

Future Research Directions and Advanced Methodologies for 6,7,8 Trichloroimidazo 1,2 B Pyridazine

Development of Chemo- and Regioselective Synthetic Strategies for Complex Halogenated Analogs

The synthesis of substituted imidazo[1,2-b]pyridazines typically involves the condensation of an α-bromoketone with a 3-amino-6-halopyridazine. nih.gov The presence of a halogen on the pyridazine (B1198779) ring is crucial for directing the alkylation to the desired nitrogen, thus facilitating the formation of the bicyclic system. nih.gov However, the synthesis of polysubstituted analogs like 6,7,8-Trichloroimidazo[1,2-b]pyridazine and other complex halogenated derivatives presents significant challenges in controlling chemo- and regioselectivity.

Future synthetic efforts should focus on developing novel methodologies that allow for the precise installation of halogen atoms and other functionalities onto the imidazo[1,2-b]pyridazine (B131497) core. This includes the exploration of transition-metal-free regioselective C-H functionalization approaches, which have been successfully applied to related scaffolds like imidazo[1,2-a]pyridines. nih.gov Such methods could provide a direct route to halogenated derivatives without the need for pre-functionalized starting materials.

Furthermore, the development of cascade reactions and multi-component reactions will be instrumental in building molecular complexity in a more efficient manner. For instance, novel cascade two-stage reactions have been shown to produce tetrahydroimidazo[1,5-b]pyridazines with high regio- and chemoselectivity. researchgate.net Adapting such strategies for the synthesis of highly functionalized imidazo[1,2-b]pyridazines will be a key area of research.

Table 1: Potential Regioselective Halogenation Strategies

Strategy Reagent/Catalyst Potential Outcome Reference
Direct C-H Halogenation Sodium Chlorite (B76162)/Bromite Regioselective chlorination or bromination of the imidazo[1,2-a]pyridine (B132010) core, adaptable to the imidazo[1,2-b]pyridazine system. nih.gov
Suzuki Cross-Coupling Palladium-based catalysts Introduction of aryl or heteroaryl groups at specific positions, including those bearing halogens. researchgate.net

Application of Advanced Analytical Techniques for Comprehensive Structural Elucidation

The unambiguous determination of the structure of complex halogenated imidazo[1,2-b]pyridazines is paramount for understanding their chemical properties and biological activity. While standard techniques like NMR and mass spectrometry are indispensable, advanced analytical methods will be necessary for complete structural elucidation, especially for differentiating between isomers.

High-resolution crystal structure analysis, as demonstrated in the study of imidazo[1,2-b]pyridazines as PIM kinase inhibitors, provides definitive proof of connectivity and stereochemistry. nih.gov This technique is crucial for understanding the specific interactions between the molecule and its biological target. nih.gov

In addition to X-ray crystallography, advanced NMR techniques such as 2D NMR (COSY, HSQC, HMBC) will be essential for assigning the complex proton and carbon spectra of polysubstituted derivatives. Computational chemistry can further aid in predicting NMR spectra and confirming experimental assignments.

Integration of Multi-Omics Data for Systems-Level Understanding of Biological Effects

To fully comprehend the biological impact of this compound and its analogs, a systems-level approach is required. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to these compounds. nih.govmdpi.com

By combining these datasets, researchers can move beyond identifying a single molecular target and instead map the broader network of pathways and cellular processes affected by the compound. nih.gov For example, transcriptomic and proteomic data can reveal changes in gene and protein expression levels, while metabolomic data can identify alterations in metabolic pathways. This integrated approach is crucial for understanding the mechanism of action, identifying potential off-target effects, and discovering novel biomarkers of efficacy or toxicity. nih.gov

Table 2: Illustrative Multi-Omics Data Integration for a Hypothetical Analog

Omics Layer Potential Finding Implication
Transcriptomics (RNA-Seq) Downregulation of genes involved in cell cycle progression. Suggests a potential anti-proliferative effect.
Proteomics (Mass Spec) Increased expression of apoptotic proteins. Indicates induction of programmed cell death.

Exploration of Novel Therapeutic Avenues Based on Molecular Mechanisms

The imidazo[1,2-b]pyridazine scaffold is a "privileged scaffold" in medicinal chemistry, with derivatives showing a wide range of biological activities. nih.govresearchgate.net Future research should focus on elucidating the specific molecular mechanisms of action for compounds like this compound to identify novel therapeutic opportunities.

For instance, certain imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of PIM kinases, which are promising targets for hematopoietic malignancies. nih.govsemanticscholar.org Structural analysis of these inhibitors revealed a unique binding mode, interacting with the N-terminal lobe of the kinase rather than the typical hinge region, which could explain their enhanced selectivity. nih.gov Investigating whether this compound or its analogs share this or other novel mechanisms of kinase inhibition could open up new avenues for cancer therapy.

Furthermore, the potential of imidazo[1,2-b]pyridazines as ligands for β-amyloid plaques suggests their utility in the diagnosis and treatment of Alzheimer's disease. nih.gov The exploration of halogenated derivatives in this context could lead to the development of novel imaging agents or therapeutics for neurodegenerative disorders.

Design of Next-Generation Imidazo[1,2-b]pyridazine Derivatives Through Computationally Guided Synthesis

Computationally guided synthesis will be a cornerstone for the rational design of next-generation imidazo[1,2-b]pyridazine derivatives with improved potency, selectivity, and pharmacokinetic properties. By leveraging computational tools, researchers can predict the binding affinity of virtual compounds to specific biological targets, prioritize synthetic efforts, and reduce the time and cost of drug discovery.

Structure-based drug design, utilizing the crystal structures of target proteins, can guide the modification of the imidazo[1,2-b]pyridazine scaffold to enhance interactions with the active site. For example, understanding the binding mode of PIM kinase inhibitors has enabled the design of more potent and selective compounds. nih.gov

In addition to structure-based design, ligand-based approaches such as quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models based on the biological activity of a series of known compounds. These models can then be used to screen virtual libraries of novel imidazo[1,2-b]pyridazine derivatives and identify promising candidates for synthesis and biological evaluation.

The integration of artificial intelligence and machine learning algorithms into the drug design process will further accelerate the discovery of novel therapeutic agents based on the this compound scaffold and its analogs.

Q & A

Q. What are the key synthetic routes for 6,7,8-trichloroimidazo[1,2-b]pyridazine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves cyclization of halogenated pyridazine precursors or functionalization of the imidazo[1,2-b]pyridazine core. For example, Pd-catalyzed direct C–H arylation has been used to introduce aryl groups at the C3 position of 6-chloroimidazo[1,2-b]pyridazine, achieving yields >75% under environmentally safe conditions (pentan-1-ol solvent, 110°C) . Optimization may include adjusting solvent polarity (e.g., DMA vs. pentan-1-ol), catalyst loading (e.g., Pd(PPh₃)₂Cl₂), and temperature to balance reactivity and selectivity.

Q. How can the structural and electronic properties of this compound be characterized?

Key techniques include:

  • X-ray crystallography : Resolves the fused bicyclic core and halogen positions.
  • NMR spectroscopy : Distinct chemical shifts for Cl-substituted carbons (e.g., δ 125–135 ppm for C-Cl in 13C^{13}\text{C} NMR) and aromatic protons (e.g., δ 7.15–8.28 ppm in 1H^{1}\text{H} NMR) .
  • Computational modeling : Density Functional Theory (DFT) predicts steric effects from the trichloro substitution and electron-withdrawing effects on reactivity .

Q. What are the common derivatives of imidazo[1,2-b]pyridazine, and how do substitution patterns influence reactivity?

Derivatives include:

  • Carboxylic acids : 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid (PubChem CID: 14714-24-0) .
  • Aryl-substituted analogs : 3-(4-Fluorophenyl)imidazo[1,2-b]pyridazine, synthesized via Suzuki coupling . Substitution at C2/C3 positions enhances electrophilicity, while chlorine at C6/C7/C8 directs nucleophilic attack to less-hindered positions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data for trichloro-substituted imidazopyridazines?

Example contradiction: Some 6-chloroimidazo[1,2-b]pyridazine analogs show antifilarial IC₅₀ < 30 nM, while others (e.g., methyl 6-benzoylimidazo[1,2-b]pyridazine-2-carbamate) lack activity despite structural similarity . SAR strategies:

  • Comparative molecular field analysis (CoMFA) : Quantifies steric/electronic contributions of substituents (e.g., cyclopropyl vs. phenyl groups).
  • Free-Wilson analysis : Correlates substitution patterns (e.g., C2 methyl vs. C3 ethynyl) with target binding .
  • Table : Bioactivity trends for related compounds:
CompoundSubstitution PatternIC₅₀ (nM)Target
6-Chloro-3-methyl analogC6-Cl, C3-Me30Stress-related receptors
6-Chloro-2-phenyl analogC6-Cl, C2-PhInactiveAntifilarial

Q. What catalytic strategies enable regioselective functionalization of this compound?

  • Pd-catalyzed C–H activation : Direct C3 arylation with aryl bromides achieves >75% yield using Pd(PPh₃)₂Cl₂ and K₂CO₃ in pentan-1-ol .
  • SNAr reactions : Chlorine at C6/C7/C8 is displaced by nucleophiles (e.g., NaN₃ in DMF at 80°C) to introduce azide/amine groups .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids require pre-bromination at C2 for diarylated products (e.g., 2,3-diarylimidazo[1,2-b]pyridazines, 86–89% yield) .

Q. How do steric and electronic effects of trichloro substitution impact intermolecular interactions in crystal packing?

  • Steric effects : The 6,7,8-trichloro pattern creates a planar, rigid core, favoring π-π stacking (3.5–4.0 Å spacing) in X-ray structures .
  • Electronic effects : Chlorine’s electron-withdrawing nature reduces electron density at N1/C2, making these sites prone to electrophilic attack .

Q. What analytical methods validate the purity and stability of this compound under storage conditions?

  • HPLC-MS : Monitors degradation products (e.g., dechlorination or oxidation byproducts) using C18 columns and acetonitrile/water gradients.
  • Accelerated stability studies : Samples stored at 40°C/75% RH for 4 weeks show <5% degradation when protected from light .

Methodological Notes

  • Contradiction resolution : Cross-validate SAR data using orthogonal assays (e.g., SPR for binding affinity vs. cell-based efficacy) .
  • Synthetic scalability : Replace LiAlH₄ with NaBH₄ for safer reductions .
  • Safety : Follow GHS guidelines for handling chlorinated heterocycles (e.g., PPE, ventilation) .

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